molecular formula C7H6N2S B1374716 Benzo[C]isothiazol-7-amine CAS No. 1379298-69-7

Benzo[C]isothiazol-7-amine

Cat. No. B1374716
M. Wt: 150.2 g/mol
InChI Key: RXLIUQPHMAEAKY-UHFFFAOYSA-N
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Description

Benzo[C]isothiazol-7-amine is an organic compound that is structurally related to isothiazole . It is part of a class of molecules called isothiazolinones . Isothiazolinones are used in cosmetics and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity .


Synthesis Analysis

The synthesis of Benzo[C]isothiazol-7-amine involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular formula of Benzo[C]isothiazol-7-amine is C7H6N2S . It contains a total of 17 bonds; 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Isothiazole .

Scientific Research Applications

1. Synthesis of Complex Heterocycles

A study by Liu et al. (2012) developed a robust route to synthesize 4-amine-benzo[b][1,4]oxazepines using a palladium-catalyzed tandem reaction. This method is significant for constructing complex heterocycles, potentially useful in various fields of chemistry and pharmacology (Liu et al., 2012).

2. Antiproliferative Activity and Potential Pharmaceutical Applications

Research by Vicini et al. (2003) synthesized benzo[d]isothiazole derivatives to evaluate their potential as lead compounds against various infectious diseases and drug-resistant cancers. Their findings indicated significant cytotoxicity against leukemia cell lines, highlighting the potential pharmaceutical applications of these compounds (Vicini et al., 2003).

3. Development of Pharmaceutically Important Agents

Ma et al. (2011) discussed the synthesis of 2-N-substituted benzothiazoles, frequently used as core structures in developing various pharmaceutically important agents. Their study underlines the versatility and significance of benzo[c]isothiazol-7-amine in medicinal chemistry (Ma et al., 2011).

4. Synthesis of Novel Cyclic Sulfonamides

Greig et al. (2001) synthesized novel cyclic sulfonamides, which have potential applications in medicinal chemistry, especially as histamine H3 receptor antagonists (Greig et al., 2001).

5. Electrochemical Synthesis of Benzothiazoles

Wang et al. (2017) developed an external oxidant-free method for the synthesis of benzothiazoles, demonstrating the chemical versatility and environmental friendliness of reactions involving benzo[c]isothiazol-7-amine (Wang et al., 2017).

Safety And Hazards

Isothiazolinones, including Benzo[C]isothiazol-7-amine, are strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards . Therefore, their use is restricted by EU legislation .

Future Directions

Thiazoles, a class of compounds to which Benzo[C]isothiazol-7-amine belongs, have found applications in different fields due to their useful biological properties, such as antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . They have generated an enormous interest for drug discovery and development programs .

properties

IUPAC Name

2,1-benzothiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-3-1-2-5-4-10-9-7(5)6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLIUQPHMAEAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CSN=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[C]isothiazol-7-amine

CAS RN

1379298-69-7
Record name 2,1-benzothiazol-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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